molecular formula C12H9AsOS3 B14241492 Oxotri(thiophen-2-yl)-lambda~5~-arsane CAS No. 396715-41-6

Oxotri(thiophen-2-yl)-lambda~5~-arsane

Katalognummer: B14241492
CAS-Nummer: 396715-41-6
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: HQOAGAKAHMTHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxotri(thiophen-2-yl)-lambda~5~-arsane: is a compound that features a unique combination of thiophene rings and an arsenic center Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Oxotri(thiophen-2-yl)-lambda~5~-arsane can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes, acylated thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry: Oxotri(thiophen-2-yl)-lambda~5~-arsane is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, thiophene derivatives are studied for their potential as bioactive compounds. They have shown promise in various applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Medicine: Thiophene-based compounds are being investigated for their potential therapeutic properties. They are used in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .

Wirkmechanismus

The mechanism of action of Oxotri(thiophen-2-yl)-lambda~5~-arsane involves its interaction with molecular targets through its thiophene rings and arsenic center. The thiophene rings provide aromatic stability and facilitate interactions with various biological molecules, while the arsenic center can form coordination complexes with metal ions and other ligands. These interactions can modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Thiophene: A basic five-membered sulfur-containing heterocycle.

    Bithiophene: A compound with two thiophene rings connected by a single bond.

    Terthiophene: A compound with three thiophene rings connected in a linear arrangement.

Uniqueness: The combination of thiophene rings and arsenic allows for unique interactions and reactivity compared to other thiophene derivatives .

Eigenschaften

CAS-Nummer

396715-41-6

Molekularformel

C12H9AsOS3

Molekulargewicht

340.3 g/mol

IUPAC-Name

2-dithiophen-2-ylarsorylthiophene

InChI

InChI=1S/C12H9AsOS3/c14-13(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H

InChI-Schlüssel

HQOAGAKAHMTHCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)[As](=O)(C2=CC=CS2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.